molecular formula C11H22O4 B6258064 9,9-dimethoxynonanoic acid CAS No. 817-68-5

9,9-dimethoxynonanoic acid

Cat. No.: B6258064
CAS No.: 817-68-5
M. Wt: 218.3
Attention: For research use only. Not for human or veterinary use.
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Description

9,9-Dimethoxynonanoic acid is a medium-chain fatty acid with the molecular formula C11H22O4. It is characterized by the presence of two methoxy groups at the ninth carbon of the nonanoic acid chain. This compound is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethoxynonanoic acid typically involves the esterification of nonanoic acid derivatives followed by methoxylation. One common method includes the reaction of nonanoic acid with methanol in the presence of an acid catalyst to form the corresponding ester, which is then subjected to methoxylation using methanol and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and methoxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethoxynonanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,9-Dimethoxynonanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-dimethoxynonanoic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate a proton to various acceptors, influencing biochemical reactions. Its methoxy groups can undergo metabolic transformations, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dimethoxynonanoic acid is unique due to its dual methoxy groups, which confer distinct chemical properties and reactivity compared to other nonanoic acid derivatives. This makes it valuable in specific synthetic and research applications .

Properties

CAS No.

817-68-5

Molecular Formula

C11H22O4

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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